2-(4-Hydroxyphenyl)propionic acid, also known as 4-hydroxyhydratropic acid, is a bifunctional aromatic carboxylic acid characterized by its alpha-methyl group and para-phenolic hydroxyl moiety. In industrial and pharmaceutical procurement, it is primarily sourced as a critical analytical reference standard (often designated as Loxoprofen Impurity 20 or 146) for quality control and Abbreviated New Drug Application (ANDA) method validation[1]. Additionally, its bifunctional nature makes it a valuable chiral building block and monomer precursor in the synthesis of polyarylates, liquid crystalline polymers, and substituted 2-arylpropionic acid (profen) derivatives. Its defined melting point (approx. 131 °C) and pKa (approx. 4.5) ensure predictable solubility and processability in both reversed-phase LC-MS/MS analytical workflows and bulk esterification reactions[2].
Generic substitution with closely related structural analogs, such as 3-(4-hydroxyphenyl)propionic acid (phloretic acid) or 4-hydroxyphenylacetic acid, is unviable in both analytical and synthetic applications. In pharmaceutical quality control, regulatory guidelines for Loxoprofen mandate the exact alpha-methylated structure to accurately establish retention times, response factors, and degradation pathways; an isomer will fail system suitability tests and invalidate ANDA filings[1]. In polymer synthesis, the alpha-methyl group introduces specific steric hindrance that dictates the kinetic resolution efficiency and the thermomechanical properties (e.g., glass transition temperature) of the resulting polyarylates, a feature absent in linear chain analogs[2].
In LC-MS/MS and HPLC quality control workflows for Loxoprofen, 2-(4-hydroxyphenyl)propionic acid (Impurity 20) exhibits a distinct chromatographic retention profile driven by its alpha-methyl group and free phenolic hydroxyl. Compared to the API (Loxoprofen) and des-methyl analogs like 4-hydroxyphenylacetic acid, it provides baseline resolution critical for quantifying degradation. The exact mass (166.17 g/mol) and specific MS/MS fragmentation (e.g., major product ion at m/z 121.1 from the m/z 165.1 [M-H]- precursor) allow for highly selective multiple reaction monitoring (MRM), ensuring compliance with ICH guidelines for impurity profiling[1].
| Evidence Dimension | Analytical specificity and MS/MS fragmentation |
| Target Compound Data | m/z 165.1 [M-H]- precursor with major 121.1 product ion |
| Comparator Or Baseline | 4-hydroxyphenylacetic acid (m/z 151.1 [M-H]-) or Loxoprofen API |
| Quantified Difference | Baseline chromatographic resolution and distinct m/z transitions |
| Conditions | Reversed-phase LC-MS/MS in negative ESI mode |
Procurement of the exact CAS 938-96-5 standard is a strict regulatory requirement for validating Loxoprofen purity and supporting ANDA submissions.
2-(4-Hydroxyphenyl)propionic acid and its esters are highly specific substrates for immobilized Pseudomonas fluorescens lipase (PFL). When evaluating the kinetic resolution of its ethyl ester enantiomers using MOF-immobilized PFL (PFL-PEG-UiO-66), the substrate demonstrates a high affinity (Km = 69.07 mmol/L) and achieves a conversion rate of 47% with an enantiomeric excess (ee) exceeding 99%. This efficiency is structurally dependent on the alpha-methyl group, which provides the necessary steric bulk for the enzyme's chiral recognition pocket, a feature that behaves differently in unbranched or bulkier profen analogs[1].
| Evidence Dimension | Enantiomeric excess (ee) and conversion rate |
| Target Compound Data | >99% ee at 47% conversion |
| Comparator Or Baseline | Unbranched esters (poor chiral recognition) or bulkier profens |
| Quantified Difference | Near-perfect enantioselectivity (>99% ee) specific to the alpha-methyl steric profile |
| Conditions | Kinetic resolution using PFL-PEG-UiO-66 immobilized lipase |
For manufacturers of chiral intermediates, this compound provides an optimal steric profile for high-yield, high-ee biocatalytic resolution.
As a bifunctional monomer, 2-(4-hydroxyphenyl)propionic acid is utilized to synthesize specialized polyesters and liquid crystalline polymers. The presence of the alpha-methyl group disrupts polymer chain packing compared to the linear analog 3-(4-hydroxyphenyl)propionic acid. This disruption lowers the melting temperature (Tm) and alters the glass transition temperature (Tg) of the resulting polyarylates, enhancing melt-processability without sacrificing the thermal stability imparted by the aromatic ring. Substituting with the linear isomer results in highly crystalline, intractable polymers that are difficult to process via standard thermal extrusion.
| Evidence Dimension | Polymer chain packing and melt-processability |
| Target Compound Data | Alpha-methyl group disrupts packing, lowering Tm for improved processability |
| Comparator Or Baseline | 3-(4-hydroxyphenyl)propionic acid (linear isomer) |
| Quantified Difference | Reduced crystallinity and improved melt-flow characteristics |
| Conditions | Bulk polycondensation to form polyarylates |
Material scientists must procure the alpha-methylated isomer to ensure the resulting polymers can be processed using standard thermal extrusion techniques.
Used strictly as an analytical reference standard (Loxoprofen Impurity 20/146) for LC-MS/MS and HPLC method validation, ensuring regulatory compliance and accurate degradation profiling in Loxoprofen API manufacturing [5.1][1].
Serves as a primary substrate for lipase-mediated kinetic resolution, yielding high-ee enantiomers that are subsequently used as building blocks for advanced active pharmaceutical ingredients[2].
Utilized as a bifunctional monomer where its alpha-methyl group strategically lowers polymer crystallinity, enabling the production of thermally stable but easily processable polyesters and liquid crystalline materials.
Acute Toxic;Irritant